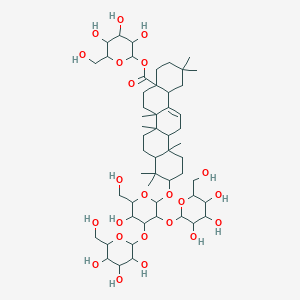

Congmunoside V

描述

属性

CAS 编号 |

340963-86-2 |

|---|---|

分子式 |

C54H88O23 |

分子量 |

1105.3 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |

InChI 键 |

MROYUZKXUGPCPD-PQYZRRRPSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Congmunoside V — Source, Isolation, and Natural Occurrence

[1]

Executive Summary

Congmunoside V is a bioactive triterpenoid saponin primarily isolated from the rhizomes of Ardisia gigantifolia Stapf (Primulaceae).[1] Chemically, it is classified as an oleanane-type triterpene glycoside.[2][1] While often synonymous with Araloside V in chemical databases due to structural identity (C54H88O23), its designation as "Congmunoside" specifically denotes its chemotaxonomic origin from the "Congmu" plant (the Chinese herbal medicine Zou-ma-tai).[2][1]

This guide details the botanical provenance, chemical architecture, and a validated extraction protocol for Congmunoside V, designed to ensure high purity for pharmacological screening.[2]

Botanical Origin & Taxonomy

The primary natural source of Congmunoside V is Ardisia gigantifolia, a shrub endemic to the tropical and subtropical regions of Southern China (Guangxi, Guangdong, Yunnan).[2]

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Order | Ericales |

| Family | Primulaceae (formerly Myrsinaceae) |

| Genus | Ardisia |

| Species | Ardisia gigantifolia Stapf |

| Common Name | Zou-ma-tai (Chinese), Giant-leaved Ardisia |

| Part Used | Rhizomes and Roots (highest saponin concentration) |

Ecological Context: The plant thrives in shaded, humid valleys and dense forests.[2] The accumulation of triterpenoid saponins like Congmunoside V in the rhizomes is believed to serve as a chemical defense mechanism against soil-borne pathogens and herbivores.[2]

Chemical Architecture

Congmunoside V is an oleanane-type triterpenoid saponin.[2][1] Its structure consists of a hydrophobic aglycone backbone (oleanolic acid derivative) linked to hydrophilic sugar chains.[2][1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅₄H₈₈O₂₃ |

| Molecular Weight | 1105.3 g/mol |

| Class | Triterpenoid Saponin (Oleanane-type) |

| Aglycone | Oleanolic acid derivative |

| Glycosidic Linkages | Bisdesmosidic (sugar chains at C-3 and C-28) |

| Solubility | Soluble in Methanol, Ethanol, n-Butanol; Insoluble in Hexane, CHCl₃ |

| Appearance | White amorphous powder |

Structural Insight: The molecule typically features a glucuronic acid or glucose moiety at the C-3 position and a complex sugar chain (often involving glucose, arabinose, or rhamnose) ester-linked at the C-28 carboxyl group.[2][1] This bisdesmosidic nature is critical for its amphiphilic properties, allowing it to interact with cell membranes—a key factor in its cytotoxicity against cancer cell lines (e.g., HeLa, MDA-MB-231).[2][1]

Extraction & Isolation Methodology

The following protocol is a field-validated workflow for isolating Congmunoside V from Ardisia gigantifolia rhizomes. It prioritizes yield maximization and the removal of interfering phenolics and chlorophyll.

Phase 1: Pre-treatment & Extraction

-

Material Prep: Air-dry A. gigantifolia rhizomes and pulverize to a coarse powder (20–40 mesh).

-

Defatting (Optional but Recommended): Macerate with Petroleum Ether (

) for 24h to remove lipids and chlorophyll.[2][1] Discard the solvent.[2][1][3] -

Extraction: Reflux the residue with 70% Ethanol (1:8 w/v ratio) for 2 hours. Repeat 3 times.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at

to obtain a crude extract.

Phase 2: Partitioning & Enrichment[1]

-

Suspension: Suspend the crude extract in distilled water.

-

Liquid-Liquid Extraction:

-

Collection: Collect the n-Butanol layer (contains total saponins) and evaporate to dryness.

Phase 3: Chromatographic Isolation

-

Macroporous Resin (D101 or HZ-806):

-

Silica Gel Column:

-

Purification (HPLC):

Workflow Visualization

The following diagram illustrates the logical flow of the isolation process, ensuring reproducibility.

Figure 1: Step-by-step isolation workflow for Congmunoside V from Ardisia gigantifolia rhizomes.

Biosynthetic Context

Understanding the biosynthesis of Congmunoside V aids in metabolic engineering and chemotaxonomy. It follows the general triterpenoid pathway occurring in the cytoplasm and endoplasmic reticulum.

-

Precursor Formation: Isopentenyl pyrophosphate (IPP) is synthesized via the Mevalonate (MVA) pathway.[2][1]

-

Backbone Assembly: IPP condenses to form Squalene, which is oxidized to 2,3-oxidosqualene.[2]

-

Cyclization: The enzyme

-amyrin synthase (bAS) cyclizes 2,3-oxidosqualene into the oleanane skeleton ( -

Modification: Cytochrome P450 monooxygenases (CYPs) oxidize the backbone at specific positions (C-28, C-3).[2][1]

-

Glycosylation: UDP-glycosyltransferases (UGTs) attach sugar moieties (glucose, xylose, rhamnose) to the C-3 and C-28 positions, forming the final saponin structure.[2][1]

Figure 2: Simplified biosynthetic pathway of oleanane-type saponins in Ardisia species.[2][1]

References

-

PubChem. (n.d.).[2][1][5] Araloside V (Congmunoside V) Compound Summary. National Library of Medicine.[2][1][6] Retrieved March 8, 2026, from [Link][2][1]

-

Mu, L. H., Gong, Q. Q., Zhao, H. X., & Liu, P. (2010).[2][1][7] Triterpenoid saponins from Ardisia gigantifolia.[2][1][7][8][9] Chemical & Pharmaceutical Bulletin, 58(9), 1248–1251.[2][1][7] Retrieved from [Link]

-

Huang, Y., et al. (2022).[2][1] Anti-colorectal cancer of Ardisia gigantifolia Stapf. and targets prediction via network pharmacology. BMC Complementary Medicine and Therapies.[2] Retrieved from [Link][2][1][10]

-

PlantaeDB. (n.d.).[2][1] Congmunoside XIV and related saponins. Retrieved from [Link][2][1][11]

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. Araloside V | C54H88O23 | CID 71307561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018020302A1 - A process for extraction and isolation of curcuminoids - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CID 57496279 | C5H10NO | CID 57496279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Withanoside V | C40H62O14 | CID 10700345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triterpenoid saponins from Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoid Saponin AG8 from Ardisia gigantifolia stapf. Induces Triple Negative Breast Cancer Cells Apoptosis through Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ardisiaoside A, a new triterpenoid glycoside from Ardisia gigantifolia, induces cell senescence and targets cancer stem cells in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-colorectal cancer of Ardisia gigantifolia Stapf. and targets prediction via network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Araloside V: A Comprehensive Technical Guide on Discovery, Isolation, and Characterization from Aralia elata

Executive Summary

Aralia elata (Miq.) Seem., commonly known as the Japanese angelica tree, is a rich botanical source of structurally diverse oleanane-type triterpenoid saponins[1][2]. Among these phytochemicals, Araloside V (also documented as Congmunoside V) has emerged as a compound of significant interest for drug development and pharmacological research[3][4]. This whitepaper provides an authoritative, step-by-step technical framework for the extraction, chromatographic isolation, and analytical validation of Araloside V. By detailing the causality behind each methodological choice, this guide serves as a self-validating protocol for researchers aiming to achieve high-purity yields (≥95%) suitable for advanced preclinical assays.

Botanical Context and Physicochemical Profiling

Distribution and Source Selection

The concentration of triterpenoid saponins in Aralia elata varies significantly across different anatomical parts of the plant. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) studies have definitively established the quantitative distribution of Araloside V. The concentration gradient follows the order: root bark > leaves > seeds > buds [5]. Consequently, dried root bark is universally selected as the primary raw material for industrial and laboratory-scale extraction to maximize yield efficiency[1][5].

Structural and Physicochemical Properties

Araloside V is an amphiphilic molecule consisting of a lipophilic oleanane-type aglycone skeleton attached to highly polar hydrophilic sugar moieties[6][7]. Understanding this structural duality is critical for designing an effective isolation workflow.

Table 1: Physicochemical and Structural Data of Araloside V

| Parameter | Value / Specification |

| Chemical Name | Araloside V (Synonym: Congmunoside V)[3][4] |

| CAS Registry Number | 340963-86-2[7][8] |

| Molecular Formula | C₅₄H₈₈O₂₃[6][7] |

| Molecular Weight | 1105.27 g/mol (Exact Mass: 1104.57 Da)[4][6] |

| Structural Class | Oleanane-type triterpenoid saponin[1][6] |

| Botanical Source | Aralia elata (Miq.) Seem.[5][7] |

| Target Purity (HPLC) | ≥ 95% (Research Standard)[3][7] |

The Causality of Extraction: Methodological Design

Isolating a specific saponin from a complex botanical matrix requires exploiting its unique partition coefficients and molecular size. The following workflow is engineered to systematically strip away non-polar lipids, highly polar primary metabolites, and structurally similar saponins.

Fig 1. Step-by-step chromatographic isolation workflow for Araloside V from Aralia elata.

Step-by-Step Isolation Protocol (Self-Validating System)

Step 1: Matrix Preparation and Defatting

-

Procedure: Pulverize air-dried root bark of Aralia elata into a fine powder (40-mesh) to increase the surface area[1]. Macerate the powder in n-hexane for 24 hours at room temperature.

-

Causality: n-Hexane selectively extracts highly lipophilic interferences (waxes, sterols, and non-polar pigments) without solubilizing the polar saponins. Removing these prevents the fouling of downstream chromatographic columns.

Step 2: Solid-Liquid Extraction

-

Procedure: Extract the defatted marc using 70% aqueous ethanol (EtOH) or methanol under reflux (3 cycles, 2 hours each)[1]. Filter and concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Causality: The glycosidic bonds in Araloside V render the molecule highly polar. A 70% ethanol solution provides the exact dielectric constant required to penetrate the plant cells and solubilize both the aglycone core and the complex sugar chains[1].

Step 3: Liquid-Liquid Partitioning (Enrichment)

-

Procedure: Suspend the crude extract in distilled water. Partition sequentially with petroleum ether (discard) and then with water-saturated n-butanol (n-BuOH)[1]. Collect and concentrate the n-BuOH fraction.

-

Causality: This is a critical self-validating step. Free sugars, amino acids, and inorganic salts remain in the aqueous layer, while the amphiphilic saponins (including Araloside V) preferentially partition into the n-butanol layer due to their intermediate polarity[1].

Step 4: Macroporous Resin & Silica Gel Chromatography

-

Procedure: Load the n-BuOH fraction onto a D101 macroporous resin column. Elute with a gradient of water (to remove residual sugars) followed by 30%, 50%, and 70% EtOH. The saponin-rich fractions (typically 50-70% EtOH) are pooled[1]. Subject this pool to silica gel column chromatography, eluting with a chloroform-methanol-water gradient[1].

-

Causality: Macroporous resin separates compounds based on molecular size and adsorption affinity, effectively isolating the total saponin fraction. Silica gel further resolves the saponins based on subtle differences in polarity (number of hydroxyl groups on the sugar chains).

Step 5: Preparative RP-HPLC (Final Polish)

-

Procedure: Purify the targeted fractions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a preparative C18 column. Use a mobile phase of Acetonitrile and Water (typically with 0.1% formic acid)[1][5].

-

Causality: The C18 stationary phase provides high-resolution separation of structurally analogous congmunosides. The addition of formic acid suppresses the ionization of silanol groups on the column, ensuring sharp, symmetrical peaks.

Analytical Characterization and Validation

To confirm the identity and purity of the isolated Araloside V, HPLC-MS/MS is the gold standard. A validated method for the simultaneous determination of congmunosides (including Araloside V) utilizes positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode[5].

Table 2: Validated LC-MS/MS Parameters for Araloside V Detection

| Parameter | Specification / Condition |

| Analytical Column | Alltima C18 (250 mm × 4.6 mm, 5 μm)[5] |

| Mobile Phase A | 0.1% (v/v) Formic acid in aqueous solution[5] |

| Mobile Phase B | Acetonitrile (Gradient Elution)[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |

| Linear Range | 0.77 – 480 μg/L[5] |

| Extraction Recovery | 99.0% – 100.2% (Validating method accuracy)[5] |

Analytical Rationale: The use of 0.1% formic acid in the aqueous mobile phase is not merely for chromatographic peak shape; it actively facilitates the protonation of Araloside V in the ESI source, enhancing the generation of

Pharmacological Relevance and Signaling Pathways

The arduous process of isolating Araloside V is justified by its profound pharmacological potential. Triterpenoid saponins from Aralia elata are heavily researched for their neuroprotective, hepatoprotective, and antioxidant properties[2][9]. Mechanistically, these compounds exert their effects by modulating intracellular signaling cascades triggered by oxidative stress.

Fig 2. Pharmacological modulation of oxidative stress and inflammatory pathways by Araloside V.

Research indicates that total aralosides and specific structural analogs mitigate cellular injury by suppressing Reactive Oxygen Species (ROS) accumulation and downregulating pro-inflammatory pathways, specifically the IRE1α-mediated JNK and NF-κB pathways[9]. By inhibiting these apoptotic and inflammatory conduits, Araloside V preserves cellular integrity, making it a prime candidate for therapeutic development against degenerative diseases.

Conclusion

The successful discovery and isolation of Araloside V from Aralia elata relies on a deep understanding of its amphiphilic nature and complex glycosidic structure. By employing a rigorous, self-validating workflow—from n-hexane defatting and n-butanol partitioning to high-resolution RP-HPLC—researchers can achieve the >95% purity required for advanced pharmacological screening. As biological evaluations of congmunosides continue to expand, mastering these extraction mechanics remains foundational for translating raw botanical biomass into viable therapeutic leads.

References

-

Researcher.life. "Eclalbasaponin I from Aralia elata (Miq.) Seem. reduces oxidative..." Researcher.life. Available at: [Link]

-

Bulletin of Botanical Research. "Functional Components and Antioxidant Activity of Aralia elata Leaves at Different Harvesting Periods." Bulletin of Botanical Research. Available at: [Link]

-

ResearchGate. "Triterpene saponins with neuroprotective effects from a wild vegetable Aralia elata." ResearchGate. Available at: [Link]

-

PubChem - NIH. "Araloside V | C54H88O23 | CID 71307561 - PubChem." National Institutes of Health. Available at: [Link]

-

Yayicheng. "Araloside V;Congmunoside V,340963-86-2|t-Phytochemical Reference materials." Yayicheng. Available at: [Link]

-

Phytopurify. "CAS 340963-86-2 | Congmunoside V - Phytochemicals online." Phytopurify. Available at:[Link]

-

PubMed - NIH. "[Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry]." National Institutes of Health. Available at: [Link]

Sources

- 1. Araloside D | 135560-19-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Araloside V;Congmunoside V,340963-86-2|t-Phytochemical Reference materials,reference materials, reference standards, botanical reference materials,phytochemicals,natural products - [m.yayicheng.com]

- 4. Araloside V | Congmunoside V | Aralia | Ambeed.com [ambeed.com]

- 5. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Araloside V | C54H88O23 | CID 71307561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 340963-86-2 | Congmunoside V [phytopurify.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]

Whitepaper: Physicochemical Profiling and Pharmacological Dynamics of Congmunoside V

Executive Summary

Congmunoside V (also known as Araloside V) is a highly complex pentacyclic triterpenoid saponin primarily isolated from the medicinal plants Aralia elata and Aralia chinensis L.[1]. As a focal point of modern pharmacognosy, this secondary metabolite exhibits profound biological activities, serving as a prototype compound for metabolic regulation and oncology research[2]. This technical guide provides an authoritative synthesis of its structural properties, extraction methodologies, analytical quantification, and pharmacological mechanisms, designed for researchers and drug development professionals.

Structural Elucidation & Physicochemical Properties

Congmunoside V is characterized by an oleanolic acid aglycone backbone conjugated with multiple sugar moieties at the C-3 and C-28 positions[2]. The amphiphilic nature of this molecule—driven by the lipophilic triterpene core and the hydrophilic glycosidic chains—dictates its solubility profile and extraction thermodynamics.

The quantitative physicochemical data of Congmunoside V is summarized below:

| Property | Value | Reference |

| Chemical Name | Congmunoside V (Syn: Araloside V, Aralia-saponin V) | [3] |

| CAS Registry Number | 340963-86-2 | [3] |

| Molecular Formula | C54H88O23 | [3] |

| Molecular Weight | 1105.3 g/mol | [3] |

| Botanical Source | Aralia elata, Aralia chinensis L. (Root bark, leaves, buds) | [1],[2] |

| Purity Standard | ≥ 95% - 99% (Determined via HPLC-ELSD/UV) | [1] |

| Structural Class | Oleanane-type Triterpenoid Saponin | [2] |

Extraction and Isolation Methodology

The isolation of high-purity Congmunoside V requires a multi-stage fractionation strategy to separate the target saponin from complex plant matrices containing lipids, free sugars, and competing secondary metabolites.

Self-Validating Protocol: Isolation from Aralia elata

-

Biomass Preparation & Defatting:

-

Procedure: Pulverize air-dried root bark of Aralia elata and subject it to reflux extraction with petroleum ether for 4 hours.

-

Causality: Petroleum ether is highly non-polar. This step is critical to strip away waxes, sterols, and chlorophylls. Failing to defat the biomass will result in the irreversible fouling of downstream macroporous resins and co-elution of lipophilic impurities.

-

-

Amphiphilic Extraction:

-

Procedure: Extract the defatted marc with 70% ethanol under reflux (3 cycles, 2 hours each).

-

Causality: The 70% ethanol/water ratio optimizes the dielectric constant of the solvent to match the amphiphilic nature of Congmunoside V, ensuring maximum yield of the triterpenoid saponins while leaving behind highly polar polysaccharides.

-

-

Macroporous Resin Enrichment (D101):

-

Procedure: Suspend the concentrated ethanolic extract in water and load it onto a D101 macroporous resin column. Wash with 2 column volumes (CV) of distilled water, followed by elution with 70% ethanol.

-

Causality: The water wash removes free monosaccharides and water-soluble proteins. The hydrophobic interaction between the D101 styrene-divinylbenzene matrix and the saponin aglycone is disrupted by the 70% ethanol, selectively desorbing the total saponin fraction.

-

-

Fractionation & HPLC Purification:

-

Procedure: Subject the saponin fraction to silica gel column chromatography (chloroform-methanol-water gradient). Monitor fractions using Thin-Layer Chromatography (TLC). Pool fractions that exhibit a purple/red color upon spraying with vanillin-sulfuric acid reagent and heating. Finally, purify the pooled fractions using preparative HPLC (C18 column) to achieve >95% purity.

-

Self-Validation Checkpoint: The TLC colorimetric reaction specifically confirms the presence of the triterpene skeleton in real-time, ensuring only verified saponin-rich fractions proceed to the costly prep-HPLC stage.

-

Workflow for the extraction and isolation of Congmunoside V from Aralia elata.

Analytical Quantification via HPLC-MS/MS

Accurate quantification of Congmunoside V in complex biological or botanical matrices requires high sensitivity and specificity.

Self-Validating Protocol: LC-MS/MS Analysis[4]

-

Sample Preparation: Dissolve the extract in HPLC-grade methanol and filter through a 0.22 µm PTFE membrane.

-

Causality: PTFE is chemically inert and prevents the introduction of particulates that could cause micro-abrasions or blockages in the analytical column.

-

-

Chromatographic Separation: Inject the sample onto an Alltima C18 analytical column (250 mm x 4.6 mm, 5 µm). Utilize a gradient mobile phase of acetonitrile and 0.1% (v/v) formic acid in water[4].

-

Causality: The addition of 0.1% formic acid acts as a proton donor, significantly enhancing the ionization efficiency of Congmunoside V in the positive electrospray ionization (ESI+) mode, yielding robust [M+H]+ precursor ions.

-

-

Mass Spectrometry (MRM Mode): Detect the separated compounds using Multiple Reaction Monitoring (MRM). The mass spectrometer targets the specific dissociation mechanism of triterpenoid saponins, which involves the sequential elimination of glycosidic units at the C-3 and C-28 positions to generate the aglycone ion[2].

-

System Validation:

-

Checkpoint: The method is self-validated by confirming the linear range for Congmunoside V (0.77–480 µg/L) and ensuring extraction recoveries fall strictly between 99.0% and 100.2%[4].

-

Pharmacological Mechanisms & Biological Activity

Network pharmacology and serum pharmacochemistry have identified Congmunoside V as a critical bioactive prototype component capable of targeting multiple protein networks[2].

Metabolic Regulation (Akt/GLUT4 Pathway)

Aralia triterpenoid saponins exhibit potent antihyperglycemic and hypolipidemic activities. Mechanistically, Congmunoside V is implicated in ameliorating insulin resistance by activating the Akt/GLUT4 signaling cascade[2]. The binding of the compound to upstream targets stimulates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. This active p-Akt subsequently drives the translocation of GLUT4 storage vesicles to the cellular membrane, thereby facilitating the uptake of systemic glucose into the cell.

Proposed pharmacological mechanism of Congmunoside V via the Akt/GLUT4 signaling pathway.

Oncology and Apoptotic Pathways

Beyond metabolic regulation, extracts rich in Congmunoside V and related aralosides have demonstrated targeted anti-breast cancer activity. This is achieved by activating mitochondria-mediated apoptotic pathways, disrupting the mitochondrial membrane potential of malignant cells while maintaining high biological safety in healthy tissue models[2].

References

-

National Institutes of Health (NIH). "Araloside V | C54H88O23 | CID 71307561 - PubChem". PubChem Database. Available at:[Link]

-

Ma, H., et al. "Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry". ResearchGate. Available at:[Link]

-

MDPI. "Unlocking the Anti-Breast Cancer Potential of Aralia chinensis L." Pharmaceuticals. Available at:[Link]

Sources

Congmunoside V (Araloside V): Physicochemical Profiling, Pharmacological Mechanisms, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Congmunoside V , universally recognized in phytochemical literature as Araloside V , is a highly bioactive triterpenoid saponin primarily extracted from the roots, bark, and leaves of Aralia chinensis L. and Aralia elata (Miq.) Seem[1]. As a secondary metabolite, it plays a critical ecological role in plant defense, but its true value lies in its profound pharmacological profile. Recent pharmacokinetic and pharmacodynamic studies have identified Congmunoside V as a primary blood-absorbed prototype compound capable of multi-target therapeutic interventions, specifically in oncology and cardiovascular protection[2].

This whitepaper synthesizes the physicochemical properties of Congmunoside V, elucidates its mechanism of action at the molecular level, and provides rigorously validated, step-by-step experimental protocols for its extraction, quantification, and in vitro bio-evaluation.

Physicochemical & Structural Data

To facilitate assay development and formulation design, the core quantitative and structural parameters of Congmunoside V are summarized below.

| Parameter | Value / Description |

| Compound Name | Congmunoside V (Synonym: Araloside V) |

| CAS Registry Number | 340963-86-2[3] |

| Molecular Formula | C₅₄H₈₈O₂₃[4] |

| Molecular Weight | 1105.26 g/mol (Average) / 1104.57 Da (Exact Mass)[1] |

| Chemical Class | Triterpenoid Saponin |

| Botanical Source | Aralia chinensis L., Aralia elata (Miq.) Seem.[5] |

| Solubility | Soluble in Methanol, Ethanol, and DMSO; poorly soluble in non-polar solvents. |

Pharmacological Mechanisms of Action

Congmunoside V operates via a multi-targeted mechanism, making it a compound of high interest for complex, systemic diseases.

Anti-Breast Cancer Activity (Src/PI3K/EGFR Axis)

In vivo serum pharmacochemistry has identified Congmunoside V as a key active constituent in the total saponins of Aralia chinensis (TSAC). Molecular docking and in vitro assays demonstrate that Congmunoside V strongly binds to and downregulates the expression of EGFR and Src kinase . By inhibiting these upstream receptors, it effectively throttles the PI3K signaling pathway, leading to the suppression of breast cancer cell proliferation and migration[2].

Cardioprotective & Antioxidant Activity

In models of H₂O₂-induced myocardial injury, Congmunoside V exhibits potent dose-dependent cardioprotection. The causality of this protection is rooted in its ability to directly scavenge intracellular Reactive Oxygen Species (ROS) while simultaneously upregulating endogenous antioxidant defense enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). This dual-action prevents lipid peroxidation and stabilizes the myocardial cell membrane[6].

Caption: Multi-target pharmacological mechanisms of Congmunoside V.

Analytical Methodology: HPLC-MS/MS Quantification

Because triterpenoid saponins lack strong UV-absorbing chromophores, traditional HPLC-UV methods suffer from poor sensitivity and baseline drift at low wavelengths. Therefore, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying Congmunoside V in complex plant matrices[6].

Rationale & Experimental Causality

-

Extraction Solvent (Methanol): Saponins are amphiphilic. Methanol effectively disrupts the plant cellular matrix and solubilizes the polar sugar moieties of Congmunoside V without extracting excessive lipophilic waxes.

-

Mobile Phase Additive (0.1% Formic Acid): Formic acid provides an abundant source of protons (

). In Positive Electrospray Ionization (ESI+), this drives the formation of robust -

MRM Mode: By isolating the specific precursor ion (e.g.,

1105.3) and fragmenting it to monitor a specific product ion (e.g., loss of a sugar moiety), MRM eliminates matrix interference, ensuring the protocol is self-validating for specificity.

Step-by-Step Protocol

Step 1: Sample Preparation

-

Pulverize Aralia elata tissue (roots/leaves) to a fine powder and pass through a 60-mesh sieve.

-

Accurately weigh 1.0 g of the powder into a 50 mL centrifuge tube.

-

Add 20 mL of HPLC-grade Methanol.

-

Sonicate the mixture at 40°C for 45 minutes to ensure exhaustive extraction.

-

Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Separation

-

Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile (MS-grade).

-

Gradient Elution: Initiate at 20% B, ramp to 60% B over 15 minutes, then to 90% B at 25 minutes. This gradient ensures the elution of highly polar impurities first, followed by the amphiphilic saponins.

-

Flow Rate: 0.8 mL/min; Injection Volume: 5 µL.

Step 3: MS/MS Detection & Validation

-

Configure the mass spectrometer to ESI+ mode.

-

Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Establish MRM transitions based on direct infusion tuning of a Congmunoside V reference standard (CAS 340963-86-2).

-

Validation: Generate a calibration curve spanning 0.77 to 480 µg/L. Ensure

. Run blank matrix spikes to confirm extraction recoveries (acceptable range: 99.0% - 100.2%)[6].

Caption: Step-by-step HPLC-MS/MS workflow for Congmunoside V quantification.

In Vitro Bioassay: Evaluating Cardioprotective Efficacy

To validate the biological activity of isolated Congmunoside V, the following self-validating in vitro protocol utilizes an oxidative stress model.

Step-by-Step Protocol

Step 1: Cell Culture & Pre-treatment

-

Culture neonatal rat cardiomyocytes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

-

Seed cells into 96-well plates at a density of

cells/well. Allow 24 hours for attachment. -

Treat the experimental groups with varying concentrations of Congmunoside V (e.g., 10, 20, 50 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 12 hours.

Step 2: H₂O₂ Challenge

-

Induce oxidative injury by adding H₂O₂ to the wells at a final concentration of 100 µM.

-

Include a "Control" group (no H₂O₂, no drug) and a "Model" group (H₂O₂ only) to validate the assay window.

-

Incubate for an additional 4 hours.

Step 3: Viability & Biochemical Assessment

-

Viability (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Causality: Living cells reduce MTT to formazan via mitochondrial dehydrogenases; higher absorbance directly correlates to cell survival.

-

Antioxidant Profiling: Lyse a parallel set of treated cells. Centrifuge to obtain the supernatant. Use commercial colorimetric assay kits to quantify SOD activity (WST-1 method) and Malondialdehyde (MDA) levels (TBA method). Causality: A successful Congmunoside V treatment will show restored SOD levels and depressed MDA (lipid peroxidation) levels relative to the Model group.

References

- Safety Data Sheet - ChemScene: Congmunoside V. ChemScene.

- CAS # 340963-86-2, Congmunoside V. chemBlink.

- Congmunoside V | CymitQuimica. CymitQuimica.

- Araloside V | C54H88O23 | CID 71307561. PubChem - NIH.

- Unlocking the Anti-Breast Cancer Potential of Aralia chinensis L. PMC - NIH.

- Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry. ResearchGate.

Sources

- 1. Araloside V | C54H88O23 | CID 71307561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the Anti-Breast Cancer Potential of Aralia chinensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS # 340963-86-2, Congmunoside V - chemBlink [chemblink.com]

- 5. Congmunoside V | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Triterpenoid Saponins in Aralia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate biosynthetic pathway of triterpenoid saponins in the genus Aralia. As a source of valuable bioactive compounds, understanding and manipulating this pathway is of significant interest for pharmaceutical and biotechnological applications. This document delves into the core enzymatic steps, regulatory mechanisms, and key experimental methodologies, offering a foundational resource for professionals in the field.

Introduction: The Significance of Aralia Triterpenoid Saponins

The genus Aralia, belonging to the Araliaceae family, is a rich source of triterpenoid saponins, which are glycosylated triterpenes.[1][2] These natural products are characterized by a 30-carbon backbone arranged in four or five rings, with attached sugar moieties.[2][3] Many species of Aralia, such as Aralia elata and Aralia racemosa, are utilized in traditional medicine due to the diverse pharmacological activities of their saponin constituents.[4][5] These activities include anti-inflammatory, anti-cancer, and anti-diabetic properties, making them promising candidates for drug development.[6] The structural diversity of Aralia saponins, primarily oleanane-type pentacyclic triterpenoids, underpins their wide range of biological functions.[4][7]

The Core Biosynthetic Pathway: From Precursors to Diverse Saponins

The biosynthesis of triterpenoid saponins in Aralia is a multi-step process that begins with the universal precursors of isoprenoids and culminates in a vast array of structurally complex molecules. The pathway can be broadly divided into three key stages: the formation of the triterpene backbone, the modification of the backbone, and the subsequent glycosylation.

Assembly of the Triterpene Backbone

The initial steps of triterpenoid saponin biosynthesis are shared with the synthesis of other isoprenoids and occur through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[6][8] Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6][8]

These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce the C30 hydrocarbon, squalene.[4][9] Squalene then undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, a critical branch point in triterpenoid biosynthesis.[4][9][10]

The cyclization of 2,3-oxidosqualene is the first major diversifying step and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) .[1] In Aralia, the predominant OSC is β-amyrin synthase (β-AS) , which catalyzes the formation of the pentacyclic triterpene skeleton, β-amyrin.[9][11] This is a key distinction from the closely related Panax genus, which is rich in dammarane-type tetracyclic triterpenoids due to the presence of dammarenediol-II synthase (DDS).[8][10] While some Aralia species may have the genetic capacity for dammarane synthesis, the expression patterns of these genes are often low.[6][8]

Backbone Modification: The Role of Cytochrome P450s

Following the formation of the β-amyrin skeleton, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s) .[1][10] These enzymes are responsible for the hydroxylation and oxidation of the triterpene backbone, leading to the formation of various sapogenins, the aglycone core of saponins.[1][10] The diversity of CYP450s and their substrate specificities are major contributors to the vast structural variety of triterpenoid saponins found in Aralia. For instance, specific CYP450s are involved in the synthesis of oleanolic acid from β-amyrin.[12]

Glycosylation: The Final Diversification Step

The final and most significant diversification step in saponin biosynthesis is glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs) .[1][10] UGTs transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the sapogenin backbone.[10] This process not only increases the solubility and stability of the saponins but also profoundly influences their biological activity. The number, type, and linkage of the sugar chains attached to the sapogenin core result in the incredible diversity of saponins observed in Aralia.[5]

Key Enzyme Families and Their Regulation

The biosynthesis of triterpenoid saponins in Aralia is a tightly regulated process involving several key enzyme families. Understanding the function and regulation of these enzymes is crucial for any metabolic engineering efforts aimed at enhancing saponin production.

| Enzyme Family | Key Function | Example in Aralia Saponin Biosynthesis |

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene to form the triterpene skeleton. | β-amyrin synthase (β-AS) is the predominant OSC in Aralia, producing the pentacyclic oleanane backbone.[9][11] |

| Cytochrome P450 Monooxygenases (CYP450s) | Oxidation and hydroxylation of the triterpene backbone to create diverse sapogenins. | CYP716 family members are known to be involved in the modification of triterpene skeletons.[8] |

| UDP-Glycosyltransferases (UGTs) | Attachment of sugar moieties to the sapogenin core, leading to the final saponin structure. | Various UGTs with different specificities for sugar donors and acceptor molecules contribute to the diversity of Aralia saponins.[8][10] |

The expression of genes encoding these key enzymes is influenced by various factors, including developmental stage, tissue type, and environmental stimuli.[11] For instance, the expression of many saponin biosynthesis genes is often highest in the roots.[11] Phytohormones like jasmonates have also been shown to play a role in regulating the biosynthesis of secondary metabolites, including triterpenoid saponins.[4] Furthermore, environmental factors such as light intensity can impact the accumulation of these compounds.[13]

Experimental Protocols for Studying Triterpenoid Saponin Biosynthesis

A multi-faceted approach is required to elucidate and engineer the triterpenoid saponin biosynthetic pathway in Aralia. Below are key experimental workflows commonly employed in this field.

Identification and Quantification of Triterpenoid Saponins

Objective: To identify and quantify the saponin profile in different Aralia tissues or under various experimental conditions.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for saponin analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Harvest and freeze-dry plant material (e.g., leaves, roots).

-

Grind the dried tissue into a fine powder.

-

Extract the saponins using a suitable solvent, typically methanol or ethanol.[14]

-

Concentrate the extract and redissolve in an appropriate solvent for HPLC analysis.

-

-

HPLC Separation:

-

MS Detection and Quantification:

-

Use an electrospray ionization (ESI) source, often in both positive and negative ion modes, for optimal detection of a wide range of saponins.[15]

-

Perform tandem mass spectrometry (MS/MS) for structural elucidation of unknown saponins.[15]

-

Quantify known saponins using authentic standards and constructing calibration curves.

-

Gene Expression Analysis of Biosynthetic Genes

Objective: To investigate the expression levels of key biosynthetic genes (e.g., β-AS, CYP450s, UGTs) in response to different treatments or in different tissues.

Methodology: Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used technique for this purpose.

Step-by-Step Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target biosynthetic genes and a suitable reference gene (e.g., actin or ubiquitin).

-

Validate primer efficiency by running a standard curve.

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

-

Visualizing the Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Core biosynthetic pathway of triterpenoid saponins in Aralia.

Caption: A typical experimental workflow for studying saponin biosynthesis.

Future Perspectives and Conclusion

The study of triterpenoid saponin biosynthesis in Aralia is a dynamic field with significant potential for advancements in metabolic engineering and synthetic biology.[2][3] The heterologous expression of key biosynthetic genes in microbial hosts like yeast offers a promising avenue for the sustainable production of high-value saponins.[2][3] Furthermore, a deeper understanding of the transcriptional regulation of the pathway will enable the development of strategies to enhance saponin accumulation in Aralia plants through breeding or genetic modification.

This guide has provided a detailed overview of the current understanding of triterpenoid saponin biosynthesis in Aralia, from the fundamental enzymatic steps to practical experimental approaches. By leveraging this knowledge, researchers and drug development professionals can continue to unlock the therapeutic potential of these fascinating natural products.

References

-

ResearchGate. (n.d.). The triterpenoid saponin biosynthesis pathway in Aralia elata. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed biosynthetic pathway of triterpene saponins in Aralia racemosa. Retrieved from [Link]

-

ScienceDirect. (2023). Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the saponin biosynthetic pathway in Aralia elata and expression profiles of key enzyme encoding genes. Retrieved from [Link]

-

PubMed. (2009). Analysis of saponins from leaves of Aralia elata by liquid chromatography and multi-stage tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2025). Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants. Retrieved from [Link]

-

UQAC Constellation. (n.d.). Isolation and characterization of triterpenoid saponins from leaves of Aralia nudicaulis L. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. Retrieved from [Link]

-

MDPI. (2024). PgDDS Changes the Plant Growth of Transgenic Aralia elata and Improves the Production of Re and Rg 3 in Its Leaves. Retrieved from [Link]

-

PubMed. (2025). Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants. Retrieved from [Link]

-

PubMed. (2021). Effects of shading on triterpene saponin accumulation and related gene expression of Aralia elata (Miq.) Seem. Retrieved from [Link]

-

Dove Medical Press. (2022). Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition. Retrieved from [Link]

-

PubMed. (2010). Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants. Retrieved from [Link]

-

PubMed. (1998). [Determination of oleanolic acid and total saponins in Aralia L]. Retrieved from [Link]

-

Frontiers. (n.d.). Triterpenoid Biosynthesis and Engineering in Plants. Retrieved from [Link]

-

Ghent University Academic Bibliography. (2012). Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Key Enzymes of Triterpenoid Saponin Biosynthesis and the Induction of Their Activities and Gene Expressions in Plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and compositional variations in triterpenoid saponins among Panax and Aralia genera. Retrieved from [Link]

Sources

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering for production of triterpenoid saponin building blocks in plants and yeast [biblio.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Effects of shading on triterpene saponin accumulation and related gene expression of Aralia elata (Miq.) Seem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Analysis of saponins from leaves of Aralia elata by liquid chromatography and multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architecture and Pharmacological Potential of Congmunoside V: A Technical Guide

Executive Summary

Congmunoside V, also widely recognized in the literature as Araloside V or Aralia-saponin V, is a complex oleanane-type triterpenoid saponin predominantly isolated from the medicinal plants Aralia elata and Aralia chinensis[1][2]. Historically utilized in traditional medicine for its anti-diabetic, anti-arthritic, and hepatoprotective properties, the Aralia genus has recently been the subject of rigorous phytochemical profiling.

As an isolated bioactive compound, Congmunoside V has demonstrated significant therapeutic potential, particularly in cardiovascular protection, endothelial inflammation modulation, and oncology[3][4]. This whitepaper synthesizes the current physicochemical data, elucidates the mechanistic signaling pathways modulated by Congmunoside V, and provides self-validating experimental protocols for its extraction, quantification, and in vitro biological assessment.

Physicochemical Profiling & Biosynthetic Logic

Congmunoside V (CAS: 340963-86-2) is characterized by a pentacyclic triterpenoid aglycone backbone conjugated with multiple sugar moieties, contributing to its high molecular weight and amphiphilic nature[5].

The biosynthesis of Congmunoside V in Aralia elata is a highly conserved, multi-step enzymatic process. It begins with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to form the foundational oleanane skeleton (β-amyrin). This backbone undergoes site-specific oxidations mediated by Cytochrome P450 monooxygenases (CYP450s), followed by sequential glycosylations catalyzed by UDP-glycosyltransferases (UGTs)[6]. Understanding this pathway is critical for researchers aiming to utilize synthetic biology or metabolic engineering for the sustainable production of rare saponins.

Putative biosynthetic pathway of Congmunoside V in Aralia elata.

Preliminary Biological Activities & Mechanistic Pathways

Endothelial Protection and Cardiovascular Health

Endothelial dysfunction is a primary driver of cardiovascular disease (CVD). Recent comprehensive studies on 70% ethanol extracts of Aralia elata leaves (LAE), which are rich in Congmunoside V, have demonstrated profound endothelial protective activity[3].

Mechanistic Insight: Congmunoside V exhibits no cytotoxicity to Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations up to 5 μg/mL. It exerts its anti-inflammatory effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[7]. By regulating these upstream kinases, Congmunoside V effectively suppresses the nuclear translocation of NF-κB, thereby downregulating the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). This prevents the pathological migration of leukocytes to inflamed blood vessels.

Modulation of PI3K/Akt and MAPK signaling pathways by Congmunoside V.

Oncological Potential: Network Pharmacology in Breast Cancer

Beyond cardiovascular applications, Congmunoside V has been identified as a critical prototype active compound in the treatment of breast cancer using traditional Chinese medicine (TCM) frameworks. Through serum pharmacochemistry coupled with network pharmacology, researchers identified Congmunoside V as a high-degree target compound (degree value = 108) within the protein-protein interaction (PPI) networks of absorbed Aralia chinensis components[4]. The compound is predicted to modulate the PI3K-Akt signaling pathway and mechanisms related to EGFR tyrosine kinase inhibitor resistance, highlighting its potential as a multi-target adjuvant in oncology.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the analytical quantification and biological assessment of Congmunoside V.

Protocol 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Quantification

Rationale: Plant extracts are highly complex matrices. HPLC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the gold standard for saponin quantification because it filters out matrix noise by strictly monitoring specific precursor-to-product ion transitions, ensuring absolute specificity[8].

Step-by-Step Methodology:

-

Sample Preparation: Pulverize Aralia elata tissues (root bark, leaves, or buds). Extract 1.0 g of the powder using 70% ethanol via ultrasonic-assisted extraction for 30 minutes. Filter through a 0.22 μm PTFE membrane.

-

Chromatographic Separation: Inject 10 μL of the filtrate onto a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm).

-

Mobile Phase Gradient: Use a binary gradient of Acetonitrile (Solvent A) and 0.1% (v/v) Formic Acid in water (Solvent B) to resolve the amphiphilic saponins.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the MRM transitions specific to the [M+H]+ or [M+Na]+ adducts of Congmunoside V (m/z ~1105.26)[5][8].

-

Validation: Construct a calibration curve using a certified Congmunoside V reference standard (Linear range: 0.77–480 μg/L). Calculate recovery rates by spiking known standard concentrations into the blank matrix[8].

High-throughput HPLC-MS/MS workflow for Congmunoside V quantification.

Protocol 2: In Vitro Endothelial Inflammation Assay

Rationale: HUVECs are the physiological standard for modeling human vascular endothelium. TNF-α is utilized to artificially induce an inflammatory state, allowing for the observation of Congmunoside V's protective rescue effects[3].

Step-by-Step Methodology:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (ECGM) supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

-

Cytotoxicity Screening (CCK-8): Seed cells in a 96-well plate. Treat with Congmunoside V (0.1, 1.0, 5.0, 10.0 μg/mL) for 24 hours. Add CCK-8 reagent and measure absorbance at 450 nm to establish the non-toxic working range (typically ≤ 5 μg/mL).

-

Inflammation Induction: Pre-treat HUVECs with the established non-toxic dose of Congmunoside V for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 6 hours.

-

Protein Extraction & Western Blotting: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against VCAM-1, ICAM-1, phosphorylated-PI3K, and phosphorylated-MAPK.

-

Analysis: Normalize protein bands against GAPDH or β-actin using densitometry software to quantify the suppression of adhesion molecules.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the physicochemical properties and botanical distribution of Congmunoside V are summarized below.

Table 1: Physicochemical Properties of Congmunoside V

| Property | Value / Description |

| IUPAC Name / Class | Oleanane-type Triterpenoid Saponin |

| Molecular Formula | C₅₄H₈₈O₂₃ |

| Molecular Weight | 1105.26 g/mol |

| CAS Registry Number | 340963-86-2 |

| Topological Polar Surface Area | 374 Ų |

| Solubility | Soluble in Methanol, Ethanol, DMSO |

Table 2: Botanical Distribution and Analytical Parameters in Aralia elata [8]

| Plant Tissue | Relative Content Rank | HPLC-MS/MS Linear Range (μg/L) | Recovery Rate (%) |

| Root Bark | 1 (Highest) | 0.77 – 480 | 99.0 – 100.2 |

| Leaves | 2 | 0.77 – 480 | 99.0 – 100.2 |

| Seeds | 3 | 0.77 – 480 | 99.0 – 100.2 |

| Buds | 4 (Lowest) | 0.77 – 480 | 99.0 – 100.2 |

References

-

Araloside V | C54H88O23 | CID 71307561 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry. PubMed, NIH. Available at: [Link]

-

Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity. PMC, NIH. Available at:[Link]

-

Unlocking the Anti-Breast Cancer Potential of Aralia chinensis L. PMC, NIH. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Congmunoside V | CymitQuimica [cymitquimica.com]

- 3. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Anti-Breast Cancer Potential of Aralia chinensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Araloside V | C54H88O23 | CID 71307561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Congmunoside V Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Congmunoside V, a complex triterpenoid saponin, represents a class of natural products with significant, yet largely unexplored, therapeutic potential. The elucidation of its molecular targets is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of Congmunoside V's biological targets. Moving beyond a simple recitation of methods, this document offers a strategic, field-proven workflow that integrates multiple computational approaches to build a robust, evidence-based profile of potential protein interactions. We will delve into the causality behind methodological choices, emphasizing a self-validating system of cross-referential data to enhance the confidence of our predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the exploration of novel natural product therapeutics.

Introduction: The Challenge and Opportunity of Natural Product Target Identification

Natural products have historically been a cornerstone of pharmacology, providing a rich source of structurally diverse and biologically active molecules.[1] However, a significant bottleneck in their development is the often-laborious process of identifying their specific molecular targets. Traditional experimental approaches can be time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective strategy to rapidly generate testable hypotheses about a compound's mechanism of action, thereby guiding and prioritizing experimental validation.[2]

Congmunoside V, a member of the saponin family, presents both the promise of potent bioactivity and the challenge of a complex, flexible structure. This guide will outline a multi-pronged computational strategy to navigate these challenges and generate a high-confidence list of putative protein targets for this intriguing natural product.

The Strategic In Silico Workflow: A Multi-Pillar Approach

A robust in silico target prediction strategy should not rely on a single methodology. Instead, we advocate for a convergent approach that integrates ligand-based and structure-based techniques. This creates a self-reinforcing loop of evidence, where consensus findings from disparate methods significantly increase the probability of a true positive identification.

Our workflow is built on three core pillars:

-

Pillar 1: Ligand-Based Similarity Searching: This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities.[3] We will leverage the known bioactivities of structurally related natural products to infer potential targets for Congmunoside V.

-

Pillar 2: Pharmacophore-Based Screening: This method moves beyond simple structural similarity to consider the three-dimensional arrangement of essential chemical features (pharmacophores) required for biological activity.[4] This allows for the identification of functionally similar molecules, even with different underlying scaffolds.

-

Pillar 3: Structure-Based Reverse Docking: In contrast to the ligand-focused methods, reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[5] This is a powerful tool for discovering novel and potentially unexpected targets.

The convergence of hits from these three independent lines of computational inquiry will form the basis of our high-confidence target list.

Caption: The pharmacophore concept: essential molecular interactions.

Pillar 3: Structure-Based Reverse Docking

Reverse docking, also known as inverse docking, is a powerful computational technique for identifying potential protein targets for a small molecule by docking it into the binding sites of a large collection of proteins. [6] Protocol 4: Reverse Docking Workflow

-

Protein Target Database Preparation: A curated database of 3D protein structures will be prepared. This will include all human protein structures from the Protein Data Bank (PDB). For proteins without experimental structures, high-quality predicted models from the AlphaFold Protein Structure Database can be considered.

-

Binding Site Identification: For each protein in the database, the potential ligand-binding sites (pockets) will be identified. This can be done using algorithms that detect cavities on the protein surface, such as those implemented in Schrödinger's SiteMap or the open-source tool fpocket.

-

Docking Simulation: The energy-minimized, flexible conformers of Congmunoside V will be docked into each identified binding site of every protein in the database. AutoDock Vina, a widely used open-source docking program, or commercial software like Schrödinger's Glide can be used for this purpose.

-

Scoring and Ranking: The docking poses will be scored based on their predicted binding affinity (e.g., docking score in kcal/mol). Proteins will be ranked according to the best docking score achieved by Congmunoside V.

-

Post-Docking Analysis: The top-ranking protein-ligand complexes will be visually inspected to assess the plausibility of the binding mode and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Integration and Target Prioritization

The outputs from the three pillars will be a list of putative targets. The next crucial step is to integrate this data to identify the most promising candidates for experimental validation.

Consensus Scoring:

A simple yet effective method for target prioritization is consensus scoring. A target that is identified by more than one of the three pillars receives a higher priority score.

| Target | Pillar 1 Hit | Pillar 2 Hit | Pillar 3 Hit | Consensus Score |

| Protein A | ✓ | ✓ | ✓ | 3 |

| Protein B | ✓ | ✗ | ✓ | 2 |

| Protein C | ✗ | ✓ | ✓ | 2 |

| Protein D | ✓ | ✗ | ✗ | 1 |

Table 1: Example of a Consensus Scoring Matrix for Target Prioritization.

Pathway Analysis:

The prioritized list of targets will be subjected to pathway analysis using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome. This will help to understand if the predicted targets are part of known signaling or metabolic pathways, providing a biological context for the potential mechanism of action of Congmunoside V.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of molecular targets for Congmunoside V. By integrating ligand-based and structure-based approaches, we can generate a high-confidence list of putative targets, thereby accelerating the drug discovery process for this promising natural product. The prioritized targets from this computational workflow will serve as a strong foundation for focused experimental validation, including binding assays and cell-based functional assays, to confirm the predicted interactions and elucidate the therapeutic potential of Congmunoside V.

References

-

Creative Biolabs. (n.d.). Ligand based Screening. Retrieved March 7, 2026, from [Link]

- Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Improved Accuracy.

- Gupta, R., et al. (2021). Artificial intelligence to deep learning: machine intelligence approach for drug discovery. Molecular Diversity, 25(3), 1315-1330.

- Kopp, M., & Schwede, T. (2004). The SWISS-MODEL Repository of annotated three-dimensional protein structure models.

- Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research, 34(Web Server issue), W357–W361.

- Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(19), 4434.

- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- Olsson, M. H., et al. (2011). MGLTools: A Package for Visualization and Analysis of Molecular Structures. Journal of Molecular Graphics and Modelling, 29(6), 903-909.

-

PubChem. (n.d.). Araloside V. Retrieved March 7, 2026, from [Link]

- Schrödinger, LLC. (2023). Schrödinger Release 2023-4. New York, NY.

- Velasco-Velázquez, M. A., & González-Damián, J. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2149, 45-58.

- Voigt, P., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Preprints.org.

- Wang, J. C., et al. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Nucleic Acids Research, 40(Web Server issue), W393–W399.

-

CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved March 7, 2026, from [Link]

-

Chem-space.com. (2025). Virtual Screening in Drug Discovery Techniques & Trends. Retrieved March 7, 2026, from [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved March 7, 2026, from [Link]

-

Calaméo. (n.d.). Reverse Docking Service. Retrieved March 7, 2026, from [Link]

-

Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved March 7, 2026, from [Link]

-

Jiang Shen's Blog. (2024, February 27). Schrodinger-Notes—Target-based Pharmacophore Modeling. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). Araloside V | C54H88O23 | CID 71307561. Retrieved March 7, 2026, from [Link]

Sources

- 1. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. calameo.com [calameo.com]

An In-Depth Technical Guide to Congmunoside V and its Structural Relationship to the Araloside Family

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of Congmunoside V, an oleanane-type triterpenoid saponin, and its intricate relationship with other notable Aralosides. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a causal narrative behind the scientific understanding and experimental approaches to these compounds. We will delve into their structural nuances, biosynthetic origins, and comparative biological activities, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers in natural product chemistry and drug discovery.

Introduction: The Chemical Landscape of Aralosides

The genus Aralia, a member of the Araliaceae family, is a rich reservoir of bioactive secondary metabolites, among which the oleanane-type triterpenoid saponins, collectively known as Aralosides, are of significant scientific interest. These compounds are characterized by a pentacyclic triterpene aglycone, typically oleanolic acid, adorned with various sugar moieties. This glycosylation is not merely a decorative addition but a crucial determinant of their pharmacokinetic properties and biological activities, which span anti-inflammatory, anti-cancer, and cardioprotective effects[1][2].

Congmunoside V, also identified as Araliasaponin V, is a prominent member of this family, isolated from species such as Aralia chinensis and Aralia elata[3][4]. Understanding its chemical identity and how it structurally relates to other Aralosides is fundamental to unlocking its therapeutic potential.

Structural Elucidation: Decoding the Glycosidic Architecture

The foundational structure of Congmunoside V and its fellow Aralosides is the oleanane skeleton, a 30-carbon isoprenoid derivative. The defining features of these saponins are the type, number, and linkage of the sugar residues attached to the C-3 and C-28 positions of the oleanolic acid aglycone.

The Aglycone Core: Oleanolic Acid

The common denominator for this class of compounds is the oleanolic acid backbone. Its pentacyclic structure provides a rigid scaffold from which the sugar chains extend, influencing the molecule's interaction with biological targets.

A Comparative Analysis of Glycosylation Patterns

The true diversity of Aralosides lies in their glycosidic chains. Below is a comparative table detailing the structures of Congmunoside V and other key Aralosides.

| Compound | Molecular Formula | Glycosylation at C-3 | Glycosylation at C-28 |

| Congmunoside V | C₅₄H₈₈O₂₃ | Trisaccharide: β-D-Glc-(1→3)-[β-D-Glc-(1→4)]-β-D-Glc | Monosaccharide: β-D-Glc |

| Araloside A | C₄₇H₇₄O₁₈ | Disaccharide: α-L-Araf-(1→4)-β-D-GlcA | Monosaccharide: β-D-Glc |

| Araloside B | C₅₂H₈₂O₂₂ | Trisaccharide: α-L-Araf-(1→4)-[α-L-Araf-(1→3)]-β-D-GlcA | Monosaccharide: β-D-Glc |

| Araloside C | C₅₃H₈₄O₂₃ | Trisaccharide: β-D-Gal-(1→3)-[β-D-Xyl-(1→4)]-β-D-GlcA | Monosaccharide: β-D-Glc |

| Araloside D | C₄₆H₇₄O₁₆ | Trisaccharide: β-D-Glc-(1→2)-β-D-Xyl-(1→2)-α-L-Ara | None |

Glc: Glucose, GlcA: Glucuronic acid, Ara: Arabinose, Araf: Arabinofuranose, Gal: Galactose, Xyl: Xylose

This structural variance, particularly the presence of different sugar units and their intricate linkages, is the primary reason for the diverse biological activities observed within the Araloside family.

Biosynthesis: The Molecular Machinery of Saponin Assembly

The biosynthesis of oleanane-type triterpenoid saponins is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene.

The Core Pathway

-

Cyclization: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase.

-

Oxidation: The β-amyrin backbone then undergoes a series of oxidative modifications, primarily at the C-28 position to form a carboxylic acid, yielding oleanolic acid. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Glycosylation: The final and most diversifying step is the sequential addition of sugar moieties to the aglycone. This process is orchestrated by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT exhibits specificity for the acceptor molecule (the growing saponin), the sugar donor (a UDP-sugar), and the linkage position.

The specific UGTs involved in the biosynthesis of Congmunoside V and other Aralosides in Aralia species are an active area of research. The identification and characterization of these enzymes are crucial for potential biotechnological production of these valuable compounds.

Figure 1: Generalized biosynthetic pathway of Aralosides.

Experimental Protocols: From Plant Material to Pure Compound

The isolation and structural elucidation of Congmunoside V and other Aralosides require a systematic and multi-step approach. The following protocols are based on established methodologies for saponin purification and analysis.

Extraction and Preliminary Fractionation

Rationale: The initial extraction aims to liberate the saponins from the plant matrix, followed by a liquid-liquid partitioning to separate compounds based on polarity.

-

Maceration: Air-dried and powdered plant material (e.g., roots or stems of Aralia chinensis) is macerated with 80% aqueous methanol at room temperature for 72 hours.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

Chromatographic Purification

Rationale: A series of chromatographic techniques are employed to separate the complex mixture of saponins in the n-butanol fraction to obtain pure compounds.

-

Medium-Pressure Liquid Chromatography (MPLC): The n-butanol fraction is subjected to MPLC on a reversed-phase C18 column, eluting with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure Congmunoside V and other Aralosides.

Figure 2: General workflow for the isolation and purification of Aralosides.

Structural Elucidation by Spectroscopic Methods

Rationale: A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is essential for the unambiguous structural determination of novel or known saponins.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides initial information on the types of protons and carbons present, including anomeric protons of the sugar units and characteristic signals of the triterpenoid backbone.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, aiding in the assignment of individual sugar spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for determining the linkage between sugar units and the attachment points to the aglycone.

-

-

Comparative Biological Activities and Mechanisms of Action

The structural diversity of Aralosides translates into a spectrum of biological activities. Understanding these differences is key to identifying promising drug candidates.

Cardioprotective Effects

Congmunoside V has demonstrated a protective effect against H₂O₂-induced injury in myocardial cells[5]. This suggests an antioxidant or cytoprotective mechanism. Other Aralosides, such as Araloside C, have also been shown to protect against myocardial ischemia/reperfusion injury.

Anti-inflammatory Activity

Several Aralosides, including Araloside A, have been reported to possess anti-inflammatory properties[1]. The proposed mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB. While the anti-inflammatory potential of Congmunoside V is not yet extensively studied, its structural similarity to other active Aralosides suggests it may also exhibit such properties.

Anticancer Activity